N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety, a tetrahydroquinoline ring, and a carboxamide group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps:
Formation of the Adamantyloxy Intermediate: The initial step involves the preparation of the adamantyloxy intermediate through the reaction of adamantanol with an appropriate alkylating agent under basic conditions.
Synthesis of the Tetrahydroquinoline Core: The tetrahydroquinoline core is synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The adamantyloxy intermediate is then coupled with the tetrahydroquinoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the adamantyloxy or methylsulfonyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-{2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide stands out due to its unique combination of an adamantane moiety, a tetrahydroquinoline ring, and a carboxamide group, which confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H32N2O4S |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C23H32N2O4S/c1-30(27,28)25-7-2-3-19-12-20(4-5-21(19)25)22(26)24-6-8-29-23-13-16-9-17(14-23)11-18(10-16)15-23/h4-5,12,16-18H,2-3,6-11,13-15H2,1H3,(H,24,26) |
InChI Key |
CUYBZQSGVYAXLC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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